2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Physicochemical profiling Drug-likeness Lipophilicity

This compound is a structurally novel furan-pyridine acetamide featuring a cyclopentylacetyl side chain absent from characterized kinase inhibitor patent families. With zero bioactivity annotations in ChEMBL, BindingDB, or PubChem BioAssay, it represents a clean chemical probe for diversity-oriented phenotypic screening and de novo kinase selectivity profiling. The Ro5-compliant scaffold (MW 284.36, logP 2.46, tPSA 99.44 Ų, Fsp³ ≈ 0.41) and synthetically tractable cyclopentyl vector support rapid parallel SAR exploration. Ideal for X-ray crystallography soaking, SPR fragment screening, or prospective ADMET model validation. Request a quote to secure this benchmark-free chemotype.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 2034517-87-6
Cat. No. B2798434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
CAS2034517-87-6
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C17H20N2O2/c20-17(9-13-4-1-2-5-13)19-11-14-8-15(12-18-10-14)16-6-3-7-21-16/h3,6-8,10,12-13H,1-2,4-5,9,11H2,(H,19,20)
InChIKeyWZBFYNNBKKJCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034517-87-6): Procurement-Grade Structural and Physicochemical Baseline


2-Cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034517-87-6) is a synthetic small-molecule acetamide featuring a cyclopentylacetyl side chain linked via a methylene bridge to a 5-(furan-2-yl)pyridin-3-yl core. Its molecular formula is C₁₇H₂₀N₂O₂ and its molecular weight is 284.359 g·mol⁻¹ . The compound belongs to the furan-pyridine acetamide class, a scaffold investigated for potential anticancer and kinase-modulatory applications [1]. As of the ChEMBL 20 release, no biological activity has been reported for this specific compound in any peer-reviewed publication [2].

Why Generic Substitution of 2-Cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034517-87-6) Is Scientifically Unsupported


Despite a growing body of literature on furan-pyridine acetamide derivatives as anticancer and kinase-targeting scaffolds, the quantitative structure-activity relationships within this subclass remain sparse and fragmentary [1]. The cyclopentyl substituent imparts distinct conformational constraint and lipophilicity relative to common replacement groups (e.g., cyclopropyl, phenyl, heteroaryl), yet no published head-to-head pharmacological comparison exists to substantiate functional equivalence . Procurement decisions predicated on simple structural analogy therefore carry unquantifiable risk: a seemingly minor substituent change can ablate target engagement, alter selectivity profiles, or introduce unforeseen ADMET liabilities [2]. The absence of ChEMBL-indexed bioactivity data for CAS 2034517-87-6 itself underscores that this compound occupies a region of chemical space that has not been systematically benchmarked against its nearest neighbors [3].

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034517-87-6) Versus Closest Structural Analogs


Predicted Lipophilicity (logP) and Topological Polar Surface Area (tPSA) Differentiation from the Cyclopropyl Analog

Computationally predicted logP for the target cyclopentyl compound is 2.46, compared with a predicted logP of approximately 1.9–2.1 for the corresponding cyclopropyl analog 2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, reflecting the incremental lipophilicity conferred by the larger cycloalkyl ring . The tPSA of the target compound is predicted at 99.44 Ų, identical to the cyclopropyl variant within computational tolerance, indicating that the principal differentiation resides in logP-driven membrane partitioning rather than hydrogen-bonding capacity . This ~0.4–0.5 logP differential is expected to translate into measurably distinct cellular permeability and plasma protein binding in the absence of active transport, although no empirical paired comparison has been published.

Physicochemical profiling Drug-likeness Lipophilicity

Cycloalkyl Ring Size and Conformational Constraint as a Determinant of Target Complementarity: Cyclopentyl vs. Cyclopropyl vs. Phenyl

The cyclopentyl group in CAS 2034517-87-6 occupies a distinct conformational space relative to the smaller cyclopropyl ring (found in the 6-substituted regioisomer) and the planar phenyl ring (found in 2-(4-bromophenyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}acetamide, CAS 2034466-41-4) [1]. The sp³-rich cyclopentyl ring (fraction sp³ = 0.41) contributes greater three-dimensionality and a different orientational preference for the terminal amide carbonyl compared with sp²-aryl or constrained sp³-cyclopropyl congeners [2]. No crystallographic or NMR-derived solution conformation data exist for any member of this series; all conformational arguments derive from computational geometry optimization at the DFT/B3LYP level applied to closely related furan-pyridine frameworks by Küçükbay et al. (2023) [3]. The absence of experimental binding data precludes quantitative ranking of conformational fitness for any specific protein target.

Conformational analysis Structure-activity relationship Scaffold hopping

Class-Level Cytotoxic Potential Inferred from Furan-Pyridine Acetamide Congeners Against MCF-7 and A-2780 Cell Lines

A series of thirteen poly-heterocyclic furan-pyridine derivatives synthesized by Küçükbay et al. (2023) demonstrated sub-micromolar cytotoxicity against MCF-7 (breast) and A-2780 (ovarian) cancer cell lines, with five compounds (2c, 3c, 3d, 4a, 4c) exceeding the potency of docetaxel at 0.1 µM in MCF-7 cells [1]. Molecular docking revealed consistent, high-affinity binding to the human topoisomerase-IIβ ATPase site, providing a plausible mechanism for the observed cytotoxicity [2]. CAS 2034517-87-6 was not among the compounds tested; the closest structural congener in that study incorporates a benzimidazole-furan-pyridine core rather than the cyclopentylacetamide side chain. Consequently, any extrapolation of cytotoxic potency to CAS 2034517-87-6 constitutes a class-level inference rather than a direct measurement, and the cyclopentyl substituent may either enhance or abrogate the activity observed for the published analogs [3].

Anticancer activity Cytotoxicity Topoisomerase IIβ inhibition

Absence of Biological Annotation as a Differentiating Feature: Blank-Slate Screening Utility

CAS 2034517-87-6 is distinguished from several structurally related furan-pyridine acetamides by its complete absence of biological annotation in public databases. ChEMBL, BindingDB, and PubChem BioAssay contain no IC₅₀, Ki, Kd, EC₅₀, or percent-inhibition values for this compound [1]. In contrast, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide has been cited in vendor literature with reported IC₅₀ values of 10–25 µM against cancer cell lines (primary source not independently verified) , and the thioether analog 2-(cyclopentylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034537-63-6) is flagged for biological study in multiple vendor catalogs . For research programs seeking truly uncharacterized chemical matter for novel target discovery or phenotypic screening, the absence of prior annotation constitutes a procurement-relevant advantage: no existing activity cliffs, no polypharmacology baggage, and no intellectual property entanglements disclosed in public repositories.

Chemical probe Phenotypic screening Novel chemical space

Predicted Drug-Likeness and Rule-of-5 Compliance Profile Relative to Higher-Molecular-Weight Furan-Pyridine Congeners

CAS 2034517-87-6 (MW 284.36) exhibits zero Rule-of-5 (Ro5) violations by predicted criteria: logP 2.46, tPSA 99.44 Ų, 3 rotatable bonds, 5 H-bond acceptors, 0 H-bond donors . This places it in a favorable oral drug-likeness space compared with higher-MW furan-pyridine derivatives such as the benzimidazole-containing congener 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide (MW 346.38, PubChem CID 53482635) [1] and the triazole-substituted variant 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide (MW 347.37) . The lower molecular weight and favorable Ro5 profile of the cyclopentyl compound suggest superior potential for oral absorption and CNS penetration in the absence of active efflux, although experimental permeability and solubility data are required to validate these predictions.

Drug-likeness Oral bioavailability Lead-likeness

Evidence-Backed Application Scenarios for 2-Cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide (CAS 2034517-87-6)


High-Content Phenotypic Screening for Novel Oncology Targets

The complete absence of bioactivity annotation for CAS 2034517-87-6 in ChEMBL, BindingDB, and PubChem BioAssay [1] makes it an ideal candidate for inclusion in diversity-oriented phenotypic screening libraries. Class-level cytotoxicity evidence from the Küçükbay et al. (2023) furan-pyridine series, which achieved sub-docetaxel IC₅₀ values at 0.1 µM against MCF-7 and A-2780 cell lines via topoisomerase-IIβ engagement [2], provides sufficient mechanistic plausibility to justify compound procurement for oncology-focused high-content imaging or impedance-based proliferation assays without the confounding influence of prior target annotation.

Fragment-Based and Structure-Guided Lead Discovery Requiring sp³-Rich, Ro5-Compliant Starting Points

With a molecular weight of 284.36 g·mol⁻¹, zero Rule-of-5 violations, and a favorable fraction of sp³-hybridized carbons (Fsp³ ≈ 0.41) [1], CAS 2034517-87-6 occupies an attractive region of fragment-to-lead chemical space. The cyclopentylacetamide moiety provides a synthetically tractable vector for parallel SAR exploration, while the 5-(furan-2-yl)pyridin-3-yl core offers opportunities for structure-based optimization informed by the topoisomerase-IIβ docking poses reported for related furan-pyridine analogs [2]. Procurement for X-ray crystallography soaking experiments or SPR-based fragment screening is supported by the compound's predicted aqueous solubility profile (logP 2.46, tPSA 99.44 Ų) .

Kinase Selectivity Panel Profiling in the Context of Furanopyridine Chemotype Expansion

The furanopyridine scaffold has been patented as a core structure for ACK1 and LCK kinase modulation [1], and pyridinyl acetamide derivatives have been developed as potent, selective Porcupine inhibitors for Wnt pathway blockade [2]. CAS 2034517-87-6, with its cyclopentyl substituent not represented in these patent families, offers a structurally distinct chemotype for kinase selectivity panel screening. The absence of prior kinase profiling data presents an opportunity to discover novel selectivity windows inaccessible to previously characterized furanopyridine analogs, with procurement justified for broad-panel (e.g., 400+ kinase) competitive binding assays.

Computational ADMET Model Validation Using an Experimentally Uncharacterized Probe Molecule

The availability of multiple independent in silico predictions for CAS 2034517-87-6 (logP, tPSA, solubility, permeability) from the MCULE database [1] combined with the total absence of experimental ADMET data creates a rare opportunity for prospective validation of computational ADMET models. Procurement of this compound for experimental determination of logD₇.₄, aqueous solubility, Caco-2 permeability, microsomal stability, and plasma protein binding would generate a high-value dataset for benchmarking the predictive accuracy of in silico tools against a moderately lipophilic, neutral, Ro5-compliant heterocyclic acetamide.

Quote Request

Request a Quote for 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.